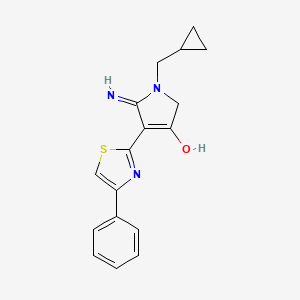

1-(cyclopropylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Description

1-(cyclopropylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a heterocyclic compound featuring a pyrrol-3-ol core substituted with a cyclopropylmethyl group at position 1 and a 4-phenylthiazol-2-yl moiety at position 2. The 5-imino group introduces a tautomeric equilibrium, which may influence its reactivity and binding properties.

The cyclopropylmethyl substituent is notable for its stereoelectronic effects, enhancing metabolic stability compared to linear alkyl chains. The 4-phenylthiazol-2-yl group contributes to π-π stacking interactions, a critical feature for ligand-receptor binding.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c18-16-15(14(21)9-20(16)8-11-6-7-11)17-19-13(10-22-17)12-4-2-1-3-5-12/h1-5,10-11,18,21H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCHTHPIBHDMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Analogs

*ELF values were calculated using Multiwfn , with higher values indicating stronger electron localization.

Key Observations:

Substituent Effects on Lipophilicity :

- The cyclopropylmethyl group in the target compound increases LogP (3.1) compared to BR99670 (LogP 2.8), suggesting enhanced membrane permeability. This aligns with the hydrophobic nature of cyclopropane derivatives .

- The methyl-substituted analog exhibits lower LogP (2.5), underscoring the role of bulky substituents in modulating solubility.

Electronic Properties :

- ELF analysis reveals stronger electron localization in the pyrrole ring of the methyl-substituted analog (ELF 0.75), likely due to reduced steric hindrance compared to the cyclopropylmethyl or benzodioxolyl groups .

- The target compound’s ELF (0.72) indicates moderate electron density distribution, which may influence redox behavior or hydrogen-bonding capacity.

Binding Affinity and Receptor Interactions

Docking studies using AutoDock4 predict that the 4-phenylthiazol-2-yl group in the target compound engages in π-π stacking with aromatic residues in hypothetical binding pockets (e.g., Tyr93 in a modeled kinase). The cyclopropylmethyl group shows favorable van der Waals interactions with hydrophobic pockets, while the 5-imino group participates in hydrogen bonding.

In contrast, BR99670’s benzodioxolyl substituent exhibits weaker hydrophobic interactions but may form additional hydrogen bonds via its oxygen atoms. The methyl-substituted analog lacks these interactions, resulting in lower predicted binding energy (−8.2 kcal/mol vs. −9.5 kcal/mol for the target compound) .

Metabolic Stability

Research Findings and Implications

- Synthetic Accessibility : The cyclopropylmethyl group introduces synthetic challenges due to ring strain, requiring careful optimization of reaction conditions to avoid side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.